molecular formula C23H31NO B1385592 N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine CAS No. 1040693-20-6

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine

Cat. No.: B1385592
CAS No.: 1040693-20-6
M. Wt: 337.5 g/mol
InChI Key: IWSUAVDYSVRDEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine typically involves the reaction of 4-(2-cyclohexylethoxy)aniline with 3-phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylpropylamine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amines or ethers.

Scientific Research Applications

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine is widely used in scientific research, particularly in the field of proteomics. It is utilized as a reagent for studying protein interactions and modifications. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents, as well as in organic synthesis for the creation of complex molecular structures .

Mechanism of Action

The mechanism of action of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which include a cyclohexylethoxy group and a phenylpropylamine moiety. These structural elements confer distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

IUPAC Name

4-(2-cyclohexylethoxy)-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO/c1-3-8-20(9-4-1)12-7-18-24-22-13-15-23(16-14-22)25-19-17-21-10-5-2-6-11-21/h1,3-4,8-9,13-16,21,24H,2,5-7,10-12,17-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSUAVDYSVRDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=CC=C(C=C2)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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